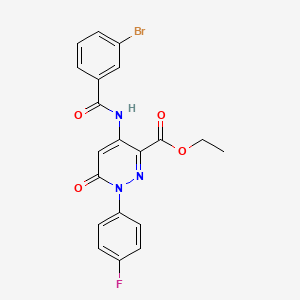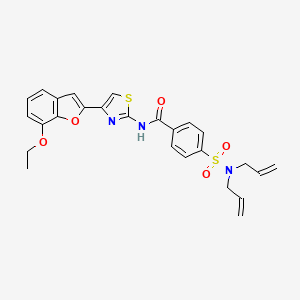![molecular formula C10H14ClN3O B2508142 2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide CAS No. 2411263-12-0](/img/structure/B2508142.png)
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide can be achieved through multiple synthetic routes. Another approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under controlled conditions. The process may also include steps for purification and isolation of the desired product to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways and biological responses .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar bicyclic structure and are used in medicinal chemistry.
Uniqueness
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
特性
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(11)10(15)13-8-3-2-6-14-9(8)4-5-12-14/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZLYICLYBLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN2C1=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
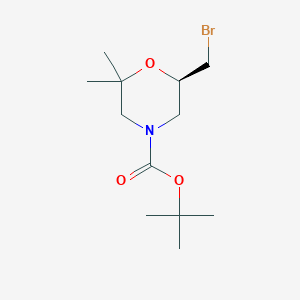
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2508060.png)
![5-Oxo-1-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B2508061.png)
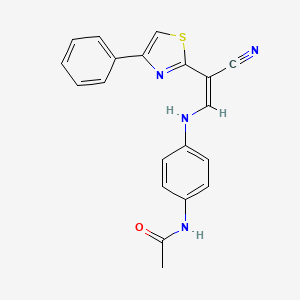
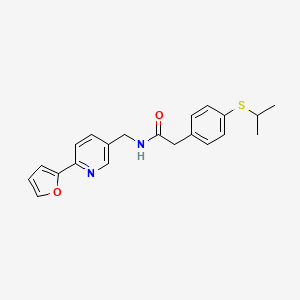
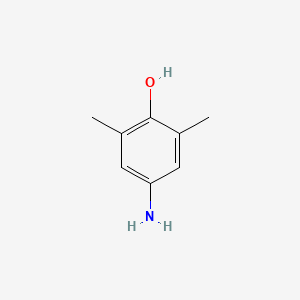
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2508073.png)

![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)


